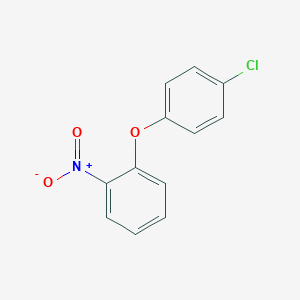

1-(4-Chlorophenoxy)-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYVAGCVKWBOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021694 | |

| Record name | p-Chlorophenyl-o-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-47-6 | |

| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39145-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl-o-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenoxy)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenoxy)-2-nitrobenzene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-(4-Chlorophenoxy)-2-nitrobenzene. Designed for professionals in research and development, this document synthesizes available data with established chemical principles to offer a thorough understanding of this specific diaryl ether.

Introduction and Nomenclature

This compound is a substituted diaryl ether characterized by a 4-chlorophenoxy group attached to a nitrobenzene ring at the ortho position relative to the nitro group. This substitution pattern imparts specific chemical properties and reactivity to the molecule, making it a potential building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2091-61-4[1] |

| Molecular Formula | C₁₂H₈ClNO₃[1] |

| Synonyms | Benzene, 1-chloro-2-(4-nitrophenoxy)-; Ether, o-chlorophenyl p-nitrophenyl; 2-Chloro-1-(4-nitrophenoxy)benzene; o-Chlorophenyl p-nitrophenyl ether; 2'-Chloro-4-nitrobiphenyl ether |

Physicochemical Properties

Experimental data for this compound is limited in the public domain. The following table includes computed data from reputable chemical databases, which can serve as a valuable estimation for experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 249.65 g/mol | PubChem[1] |

| Appearance | (Predicted) Crystalline solid | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | Predicted to be soluble in most organic solvents; low solubility in water. | Inferred from structure |

| XLogP3-AA (Computed) | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

In the case of this compound, the synthesis would likely involve the reaction of 1-chloro-2-nitrobenzene with 4-chlorophenol in the presence of a base. The nitro group in the ortho position to the chlorine atom in 1-chloro-2-nitrobenzene activates the ring for nucleophilic attack by the 4-chlorophenoxide ion.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

Disclaimer: This is a generalized protocol and may require optimization.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chlorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add 1.1 to 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to form the 4-chlorophenoxide salt.

-

Addition of Aryl Halide: To the phenoxide solution, add 1 equivalent of 1-chloro-2-nitrobenzene.

-

Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the nitro group, the ether linkage, and the chloro-substituent on the phenoxy ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is a common strategy in the synthesis of more complex molecules, as the resulting aniline derivative can undergo a wide range of further reactions.

-

Nucleophilic Aromatic Substitution: While the diaryl ether itself is generally stable, the nitro-substituted ring remains susceptible to further nucleophilic attack under harsh conditions, although less so than the starting 1-chloro-2-nitrobenzene.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on the nitrobenzene ring. The phenoxy group is an activating, ortho-, para-director. The overall outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. The 4-chlorophenoxy ring is also susceptible to electrophilic attack, with the chlorine atom being a deactivating ortho-, para-director.

Caption: Reactivity profile of this compound.

Potential Applications in Drug Development and Research

While specific studies on the biological activity of this compound are not widely reported, its structural motifs are present in various biologically active molecules.

-

Scaffold for Bioactive Molecules: Diaryl ethers are a common scaffold in many pharmaceuticals. The ability to functionalize both aromatic rings of this compound, particularly after reduction of the nitro group, makes it a potentially versatile intermediate for the synthesis of compound libraries for drug screening.

-

Antimicrobial and Anticancer Research: Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting antimicrobial and anticancer properties. The biological activity of such compounds is often attributed to the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules. The diverse biological activities of nitro compounds suggest that derivatives of this compound could be explored for similar applications.[2][3]

Safety and Toxicology

Detailed toxicological data for this compound is not available. The following information is based on general knowledge of related chloronitrobenzene compounds and should be treated with caution. A comprehensive risk assessment should be conducted before handling this chemical.

-

General Hazards: Similar to other chloronitroaromatic compounds, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Toxicological Profile:

-

Acute Toxicity: No data available.

-

Chronic Toxicity: No data available.

-

Carcinogenicity: No data available.

-

Mutagenicity: No data available.

-

Given the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance.

Conclusion

This compound is a diaryl ether with potential as a synthetic intermediate. While experimental data on its physicochemical properties and biological activity are limited, its synthesis can be plausibly achieved through nucleophilic aromatic substitution. Its reactivity is governed by the nitro, ether, and chloro functionalities, offering various avenues for further chemical modification. Future research is needed to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science.

References

-

PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). Retrieved from [Link]

-

ResearchGate. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Retrieved from [Link]

-

OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2020). Electrophilic Aromatic Substitution: The ortho/para ipso attack, orientation in other ring systems. Retrieved from [Link]

-

ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved from [Link]

-

Malaviya National Institute of Technology Library. (n.d.). Ullmann's encyclopedia of industrial chemistry, vol. B 2 : unit operations I. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Diaryl ether formation via nitro displacement with 4-methylphenol and potassium carbonate on 4-nitro-N-methylphthalimide. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Ullmann's Encyclopedia of industrial chemistry. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

SpringerLink. (2026). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of azoxybenzenes from nitrobenzenes by the visible light irradiation using flow microreactors. Retrieved from [Link]

-

MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenoxy)-2-nitrobenzene for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-(4-Chlorophenoxy)-2-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural identification, synthesis protocols, chemical behavior, and its strategic importance as a building block in the synthesis of complex organic molecules.

Compound Identification and Core Properties

Correctly identifying a chemical entity is the foundational step for all subsequent research and development. The nomenclature of diaryl ethers can be ambiguous; the title compound, this compound, specifies a precise isomeric arrangement: a nitro group at the ortho-position to the ether linkage and a chloro group at the para-position on the phenoxy ring.

The formal IUPAC name for this structure is This compound . It is also commonly referred to as 4-Chlorophenyl 2-nitrophenyl ether . It is crucial to distinguish it from its isomers, such as 1-chloro-2-(4-nitrophenoxy)benzene (CAS No. 2091-61-4)[1][2] or 1-(4-chlorophenoxy)-4-nitrobenzene (CAS No. 1836-74-4)[3], as the positional differences of the substituents dramatically alter its chemical and physical properties.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2216-12-8 (Parent: 2-Nitrodiphenyl ether) | [4] |

| Molecular Formula | C₁₂H₈ClNO₃ | [2] |

| Molecular Weight | 249.65 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)[O-] | N/A |

| InChI Key | VNHGETRQQSYUGZ-UHFFFAOYSA-N (Parent) | [4] |

| Appearance | Typically a yellow to brown solid | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [4] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, a class of reactions that includes the Ullmann condensation.[5] This method is highly effective due to the electronic properties of the starting materials.

Causality of Experimental Design: The synthesis involves the reaction of an activated aryl halide with a phenoxide. In this case, 2-chloronitrobenzene serves as the ideal electrophile. The strong electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly activates the aryl chloride towards nucleophilic attack by depleting electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex). The nucleophile is the phenoxide generated from 4-chlorophenol by deprotonation with a suitable base.

Experimental Protocol: Ullmann-type Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Chloronitrobenzene

-

4-Chlorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI) or copper powder (catalyst)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of CuI (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask, sufficient to dissolve the reactants.

-

Reactant Addition: Add 2-chloronitrobenzene (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with water to remove residual DMF and inorganic salts.

-

-

Purification:

-

Dissolve the crude solid in a suitable solvent like toluene or ethyl acetate.

-

Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a solvent system such as ethanol/water to yield the pure this compound.

-

Workflow Visualization

Caption: Ullmann condensation workflow for synthesis.

Chemical Reactivity and Strategic Utility

The chemical reactivity of this compound is dominated by its nitro group, making it a valuable and versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant transformation is the reduction of the ortho-nitro group to an amine, yielding 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8).[6][7] This reaction is a critical step because the resulting aniline is a precursor to a wide range of heterocyclic compounds and other complex molecules.

Common reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This is a clean and efficient method.

-

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

The resulting 2-(4-chlorophenoxy)aniline is a stable compound used as a key intermediate in the synthesis of pharmaceuticals, such as the tetracyclic antidepressant Amoxapine .[7][8]

Other Reactions

While the nitro group reduction is primary, the aromatic rings can undergo further electrophilic substitution, although the positions are directed by the existing substituents. The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr). Photolytic cleavage of 2-nitrophenyl ethers is also a known reaction, often proceeding through complex pathways involving hemiacetal intermediates, which is of interest in the field of photolabile protecting groups.[9][10][11]

Applications in Drug Development and Agrochemicals

The diaryl ether (DE) scaffold is a privileged structure in medicinal and agricultural chemistry due to its conformational flexibility and metabolic stability.[12][13][14] Compounds containing this motif exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and herbicidal properties.[12][14]

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its transformation into 2-(4-chlorophenoxy)aniline opens a gateway to synthesizing more complex, biologically active molecules.

Synthetic Pathway to Key Scaffolds

The transformation of the title compound is a strategic step in multi-step syntheses. The resulting aniline can undergo various subsequent reactions:

-

Cyclization Reactions: To form nitrogen-containing heterocycles like phenothiazines or benzodiazepines.

-

Amide or Sulfonamide Formation: To build larger molecular frameworks.

-

Diazotization: To introduce other functional groups via Sandmeyer-type reactions.

Caption: Synthetic utility pathway.

Safety and Handling

As with all nitroaromatic compounds, this compound and its related ethers should be handled with care.[4]

-

Toxicity: Nitro compounds can be toxic and may cause irritation upon contact with skin and eyes. Inhalation of dust should be avoided.[15]

-

Reactivity: Ethers can form explosive peroxides over time if exposed to air and light, although this is less common with aromatic ethers. They may also react violently with strong oxidizing agents.[15]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[15]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

References

-

Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. DOI: 10.1021/acs.jafc.0c03369. Available from: [Link]

-

ResearchGate. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. Available from: [Link]

-

ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]

-

PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Apicule. (n.d.). 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8) API Intermediate Manufacturers. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. Available from: [Link]

-

PubMed. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society. Available from: [Link]

-

ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available from: [Link]

-

PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2216-12-8: 2-Nitrodiphenyl ether | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. apicule.com [apicule.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 1-(4-Chlorophenoxy)-2-nitrobenzene: Molecular Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of 1-(4-Chlorophenoxy)-2-nitrobenzene, a diaryl ether with potential significance in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, and synthetic methodologies. In light of the existing ambiguities in public chemical databases, this guide also clarifies the nomenclature of its isomers to ensure scientific precision.

Executive Summary

This compound belongs to the class of diaryl ethers, a structural motif present in a variety of biologically active molecules. The precise arrangement of the chloro and nitro substituents on the phenyl rings dictates its chemical reactivity and potential pharmacological profile. This guide will establish the foundational knowledge of this specific isomer, providing a basis for its further investigation and application in research and development.

Nomenclature and Isomeric Distinction

A critical aspect of working with substituted aromatic compounds is the precise identification of isomers. The name "this compound" specifies a distinct connectivity, which must be differentiated from its isomers that may exhibit different physical and chemical properties.

Key Isomers and Their Identifiers:

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not consistently available | C₁₂H₈ClNO₃ | 249.65 |

| 1-Chloro-2-(4-nitrophenoxy)benzene | 2091-61-4[1] | C₁₂H₈ClNO₃ | 249.65[1] |

| 1-(4-Chlorophenoxy)-4-nitrobenzene | 1836-74-4[2] | C₁₂H₈ClNO₃ | 249.65[2] |

| 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | 22544-02-1 | C₁₂H₇Cl₂NO₃ | 284.09 |

It is imperative for researchers to verify the identity of the specific isomer through analytical characterization to ensure the validity of their experimental results. This guide will focus on the titular compound, this compound.

Molecular Structure and Formula

The molecular structure of this compound is characterized by two benzene rings linked by an ether oxygen. One ring is substituted with a nitro group at the 2-position, and the other with a chlorine atom at the 4-position relative to the ether linkage.

Structural and Molecular Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₂H₈ClNO₃ |

| Molecular Weight | 249.65 g/mol |

| SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)[O-] |

| InChI | InChI=1S/C12H8ClNO3/c13-9-3-1-8(2-4-9)17-12-7-6-10(5-11(12)14)15(16)17/h1-7H |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Define atoms with high-contrast text C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="-0.85,0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.85,0.8!", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="0,-1.5!", fontcolor="#EA4335"]; C7 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.3,-3.25!", fontcolor="#202124"]; C9 [label="C", pos="1.3,-3.25!", fontcolor="#202124"]; C10 [label="C", pos="-1.3,-4.75!", fontcolor="#202124"]; C11 [label="C", pos="1.3,-4.75!", fontcolor="#202124"]; C12 [label="C", pos="0,-5.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="0,-7!", fontcolor="#34A853"]; N1 [label="N", pos="2.6,0.8!", fontcolor="#4285F4"]; O2 [label="O", pos="3.4,1.6!", fontcolor="#EA4335"]; O3 [label="O", pos="3.4,0!", fontcolor="#EA4335"];

// Define bonds C1 -- C5; C5 -- C6; C6 -- C4; C4 -- C1; C1 -- C2 [style=invis]; // for positioning C2 -- C3 [style=invis]; // for positioning C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C10; C10 -- C12; C12 -- C11; C11 -- C9; C9 -- C7; C12 -- Cl1; C5 -- N1; N1 -- O2 [label="+"]; N1 -- O3 [label="-"];

// Aromatic rings node [shape=none, label=""]; edge [style=dashed]; C1 -- C4 -- C6 -- C5 -- C1; C7 -- C9 -- C11 -- C12 -- C10 -- C8 -- C7; }

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The primary synthetic route to diaryl ethers such as this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

General Synthesis Protocol: Ullmann Condensation

The synthesis of this compound would typically involve the reaction of 4-chlorophenol with 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene in the presence of a copper catalyst and a base. The use of an activated aryl halide (e.g., with a nitro group ortho or para to the leaving group) enhances the reaction rate.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

Reactivity

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common step in the synthesis of more complex molecules, as the resulting aniline is a versatile intermediate.

-

Nucleophilic Aromatic Substitution: The presence of the ortho-nitro group activates the benzene ring towards nucleophilic aromatic substitution, although the ether linkage itself is generally stable.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the nitro-substituted ring will be more deshielded due to the electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly deshielded. The carbon atoms ortho and para to the nitro group will also show downfield shifts. The carbon attached to the chlorine atom (C4') will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-O-C ether linkage.

-

N-O Stretching (NO₂): Strong, asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

Aromatic C-O-C Stretching: A strong band is anticipated in the region of 1200-1270 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, will indicate the presence of the chloro group.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 249, with a characteristic M+2 peak at m/z 251 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Applications in Drug Development

Diaryl ether and nitroaromatic moieties are found in numerous pharmacologically active compounds. While specific biological activity for this compound is not extensively documented, its structural features suggest potential as a scaffold or intermediate in drug discovery.

-

Antimicrobial and Antifungal Agents: Many nitroaromatic compounds exhibit antimicrobial properties. For instance, climbazole, an antifungal agent, contains a 4-chlorophenoxy moiety.[3]

-

Enzyme Inhibitors: The diaryl ether linkage is a key structural component in inhibitors of various enzymes.

-

Synthetic Intermediate: Perhaps the most significant role for this compound in drug development is as a chemical intermediate. The ability to selectively modify the nitro and chloro groups allows for the construction of more complex molecular architectures for targeted therapeutic applications. For example, related nitroaromatic compounds are used as precursors in the synthesis of various pharmaceuticals.[4]

Safety and Handling

As with all nitroaromatic and chlorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. It is expected to be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a diaryl ether with a defined molecular structure and predictable chemical properties. While specific experimental data for this particular isomer is sparse in the public domain, its synthesis can be approached through established methods like the Ullmann condensation. Its potential as a synthetic intermediate in the development of novel therapeutic agents is noteworthy, warranting further investigation into its reactivity and biological activity. Researchers are advised to perform thorough analytical characterization to confirm the identity of this and related isomers in their studies.

References

-

PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [1]

-

PubChem. 1-(4-Chlorophenoxy)-4-nitrobenzene. National Center for Biotechnology Information. [2]

-

PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene.

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [4]

-

PubChem. Climbazole. National Center for Biotechnology Information. [3]

Sources

- 1. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of non-invasive biomonitoring of 2,4-Dichlorophenoxyacetic acid (2,4-D) in saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]

Navigating the Spectroscopic Maze: The Challenge of Isomeric Identity for 1-(4-Chlorophenoxy)-2-nitrobenzene

A definitive spectroscopic analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene, a molecule of interest to researchers in materials science and drug discovery, is currently hampered by a significant challenge: the pervasive ambiguity and lack of specific experimental data for this particular isomer. While the demand for a comprehensive technical guide on its spectral characteristics—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is clear, a thorough investigation reveals a landscape of closely related isomers that frequently leads to misidentification and a dearth of reliable, compound-specific data. This report outlines the complexities encountered in sourcing validated spectral information for this compound and underscores the critical importance of precise isomeric identification in scientific research.

The primary obstacle in compiling a spectral guide for this compound is the common confusion with its structural isomers. Molecules such as 1-chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), 1-chloro-4-(4-nitrophenoxy)benzene (CAS 1836-74-4), and 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS 22544-02-1) are frequently cited in chemical databases. However, verified experimental spectral data explicitly linked to this compound remains elusive.

The Isomeric Conundrum

The precise arrangement of the chloro, nitro, and phenoxy groups on the benzene rings is crucial for determining the molecule's chemical and physical properties, which in turn are reflected in its unique spectral fingerprint. The differentiation between these isomers is non-trivial, and the absence of a dedicated CAS (Chemical Abstracts Service) number for this compound in many public databases exacerbates the challenge of isolating its specific data.

A visual representation of the isomeric challenge is presented below:

Foreword: The Architectural Blueprint of Bioactive Molecules

An In-Depth Technical Guide to Key Starting Materials for the Synthesis of Heterocyclic Compounds

In the landscape of modern drug discovery and materials science, heterocyclic compounds represent the most prolific and versatile class of molecules. Statistically, over 85% of all biologically active compounds, including a staggering 59% of FDA-approved small-molecule drugs, feature a heterocyclic core.[1][2] This prevalence is not coincidental; the incorporation of heteroatoms (typically nitrogen, oxygen, or sulfur) into cyclic structures imparts unique physicochemical properties, conformational rigidity, and specific hydrogen bonding capabilities that are essential for molecular recognition and biological function.[3][4][5]

The art and science of synthesizing these vital scaffolds hinge on a critical, foundational decision: the choice of the starting material. The selection of an appropriate precursor is not merely a matter of retrosynthetic analysis; it is a strategic choice that dictates reaction pathways, influences yield and purity, and ultimately determines the feasibility of a synthetic campaign. A well-chosen starting material is a versatile linchpin, a molecular hub from which a diverse array of heterocyclic systems can be efficiently constructed.

This guide eschews a simplistic cataloging of reactions. Instead, it is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why certain classes of starting materials are so powerful. We will explore the inherent reactivity of these core synthons, dissect the logic behind seminal named reactions, and provide field-proven protocols that are not just recipes, but self-validating experimental systems. Our focus is on the causality behind the chemistry—the reason a particular base is chosen, the rationale for a specific solvent, and the mechanistic underpinnings that ensure a reaction proceeds to the desired product. This is the core knowledge that transforms a synthetic chemist into a molecular architect.

The Versatile 1,4-Dicarbonyl Compounds: Masters of Five-Membered Heterocycles

The 1,4-dicarbonyl moiety is arguably one of the most powerful and intuitive starting points for the synthesis of five-membered aromatic heterocycles. Its defining feature is the ideal spacing of two electrophilic carbonyl carbons, perfectly poised to react with a dinucleophilic reagent to forge the requisite five-membered ring. This fundamental reactivity is the cornerstone of the Paal-Knorr synthesis, a reaction first reported in 1884 that remains a synthetically invaluable method for preparing furans, pyrroles, and thiophenes.[6]

The Paal-Knorr Synthesis: A Unified Pathway to Furans, Pyrroles, and Thiophenes

The true elegance of the Paal-Knorr synthesis lies in its convergent nature. From a single 1,4-diketone precursor, one can access three distinct classes of heterocycles simply by varying the cyclization agent.[6][7]

-

Furan Synthesis (X = O): Achieved via acid-catalyzed dehydration.

-

Pyrrole Synthesis (X = NR): Occurs upon reaction with a primary amine or ammonia.[8]

-

Thiophene Synthesis (X = S): Requires a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[6]

The choice of a 1,4-diketone as the starting material is strategic. The proximity of the two carbonyl groups facilitates an intramolecular cyclization that is kinetically and thermodynamically favorable.

The reaction proceeds through a common conceptual pathway: activation of a carbonyl, intramolecular nucleophilic attack by the second carbonyl (or its derivative), and subsequent dehydration/aromatization.

For furan synthesis , the mechanism involves the protonation of one carbonyl group, which enhances its electrophilicity.[6] The other carbonyl tautomerizes to its enol form, which then acts as the nucleophile, attacking the protonated carbonyl in the rate-determining step.[8] A final dehydration of the resulting hemiacetal yields the aromatic furan ring.[6]

Caption: Paal-Knorr Furan Synthesis Workflow.

For pyrrole synthesis , the amine acts as the external nucleophile, attacking both carbonyls sequentially to form a di-amino intermediate which then cyclizes and eliminates two molecules of water to form the stable pyrrole ring.[8]

Data Presentation: Scope of the Paal-Knorr Synthesis

| Starting Material | Reagent | Heterocyclic Product | Key Features |

| 1,4-Diketone | H₂SO₄, P₂O₅, or Lewis Acid | Substituted Furan | Versatile, mild to strong acidic conditions can be used.[6] |

| 1,4-Diketone | R-NH₂, NH₄OAc | Substituted Pyrrole | Wide range of amines can be used (alkyl, aryl, amino, etc.).[6] |

| 1,4-Diketone | P₄S₁₀, Lawesson's Reagent | Substituted Thiophene | Requires potent sulfurizing/dehydrating agents.[6] |

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol illustrates a classic Paal-Knorr furan synthesis using acetonylacetone (2,5-hexanedione) as the 1,4-dicarbonyl starting material.

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

p-Toluenesulfonic acid (p-TsOH) or Zinc Chloride (ZnCl₂) (anhydrous)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and extraction

Methodology:

-

System Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical as the removal of water is the thermodynamic driving force for the reaction, shifting the equilibrium towards the furan product.

-

Reagent Charging: To the flask, add acetonylacetone (1.0 eq) and toluene (approx. 5-10 mL per gram of diketone). The toluene serves as an azeotropic solvent to facilitate water removal.

-

Catalyst Addition: Add a catalytic amount of p-TsOH (0.02-0.05 eq) or anhydrous ZnCl₂. p-TsOH is a strong protic acid catalyst, while ZnCl₂ is a Lewis acid; both function to activate a carbonyl group for nucleophilic attack.

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. Monitor progress via TLC (Thin Layer Chromatography) by observing the disappearance of the starting diketone.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This step is crucial to prevent product degradation during concentration.

-

Wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure (rotary evaporation).

-

-

Purification: The crude 2,5-dimethylfuran can be purified by distillation if necessary, although the product is often of high purity after the extractive workup.

The Duality of α-Haloketones: Electrophiles at Two Centers

α-Haloketones are exceptionally valuable building blocks in heterocyclic chemistry due to the presence of two distinct, adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[9] This dual reactivity allows them to engage in sequential reactions with a wide variety of nucleophiles, leading to the formation of numerous important heterocyclic systems, including thiazoles, furans, and imidazoles.[9][10][11]

Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring, a scaffold found in numerous pharmaceuticals, including Vitamin B1 and various antibiotics.[12][13][] The reaction involves the condensation of an α-haloketone with a thioamide.[15][16][17]

The logic of this reaction is a beautiful illustration of sequential nucleophilic attack.

-

S-Alkylation (Sₙ2): The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone in a classic Sₙ2 displacement of the halide.[13][15] This step is highly efficient due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the α-carbon.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular condensation. The nitrogen atom attacks the electrophilic carbonyl carbon.[15]

-

Dehydration: A final dehydration step yields the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Workflow.

Feist-Benary Furan Synthesis: An Alternative Route to Furans

While the Paal-Knorr synthesis is a powerful method for furan construction, the Feist-Benary synthesis offers a complementary approach using α-haloketones and β-dicarbonyl compounds.[18][19][20] This reaction is typically catalyzed by a mild base like pyridine or triethylamine.[18][21]

-

Enolate Formation: The base deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.

-

C-Alkylation (Sₙ2): The enolate attacks the α-carbon of the haloketone, displacing the halide and forming a new C-C bond.[18]

-

Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a base- or acid-catalyzed cyclization followed by dehydration to furnish the furan product.[18] The choice of a mild base is critical to prevent unwanted side reactions, such as hydrolysis of ester groups often present in the β-dicarbonyl substrate.[18]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol demonstrates a robust and high-yielding synthesis using 2-bromoacetophenone and thiourea.[15]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard glassware for heating and filtration

Methodology:

-

Reagent Combination: In a suitable reaction vessel (e.g., a 20 mL scintillation vial or round-bottom flask), combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq). The use of excess thiourea helps to ensure the complete consumption of the more expensive haloketone.

-

Solvent Addition: Add methanol (approx. 10 mL per gram of haloketone) and a magnetic stir bar. Methanol is a good solvent for both reactants and facilitates the reaction.

-

Reaction Execution: Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for 30-60 minutes. The reaction is often rapid. Monitor by TLC.

-

Product Precipitation and Isolation:

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution (approx. 4 volumes relative to the methanol used). This step serves two purposes: it neutralizes the HBr byproduct formed during the reaction and causes the poorly water-soluble thiazole product to precipitate.[15]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the filter cake thoroughly with water to remove any inorganic salts and unreacted thiourea.

-

Spread the collected solid on a tared watchglass and allow it to air-dry or dry in a vacuum oven. The product is typically obtained in high yield and purity.

-

The Power of Multicomponent Reactions: 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are cornerstone starting materials in heterocyclic synthesis, primarily due to their unique reactivity profile.[22][23] The central methylene group is flanked by two electron-withdrawing carbonyls, rendering its protons significantly acidic and easily removed by a base to form a stable, nucleophilic enolate. This predictable reactivity makes them ideal partners in multicomponent reactions (MCRs), where multiple starting materials combine in a single pot to form complex products with high atom economy.

Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch pyridine synthesis is a quintessential MCR that efficiently constructs the medicinally important 1,4-dihydropyridine and pyridine scaffolds.[24][25] It involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[25][26] The resulting 1,4-dihydropyridines are themselves an important class of drugs (e.g., calcium channel blockers like Nifedipine) and can be easily oxidized to the corresponding aromatic pyridines.[24][27]

The reaction proceeds through a convergent mechanism involving two key intermediates that are formed in situ:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).[24][27]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a nucleophilic enamine.[24][27]

-

Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[24][27] The entire sequence is a masterclass in orchestrating reactivity within a single pot.

Caption: Convergent Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes the synthesis of a classic Hantzsch 1,4-dihydropyridine ester.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate or aqueous ammonia

-

Ethanol

-

Standard glassware for reflux

Methodology:

-

Reagent Mixing: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a slight excess of ammonium acetate (approx. 1.2 eq) or an equivalent amount of aqueous ammonia.

-

Solvent: Add ethanol as the solvent. Ethanol is an excellent choice as it dissolves all reactants and is a relatively green solvent.[27]

-

Reaction: Heat the mixture to reflux for 2-4 hours. The product, being poorly soluble in the cool ethanol-water mixture, will often begin to crystallize out of the solution upon cooling.

-

Isolation:

-

Cool the reaction mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove any unreacted starting materials.

-

-

Drying: Dry the product in a vacuum oven. The product is typically obtained in good yield and high purity without the need for column chromatography. This procedural simplicity is a key advantage of the Hantzsch synthesis.[24]

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful, one-pot, multicomponent synthesis of polysubstituted 2-aminothiophenes.[28][29][30] These structures are valuable intermediates in the synthesis of dyes, agrochemicals, and a wide range of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine.[31] The reaction brings together a carbonyl compound (ketone or aldehyde), an active methylene compound (typically an α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[28][30]

Mechanistic Causality:

The generally accepted mechanism proceeds through three key stages:[28]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[28][32] The choice of base (e.g., morpholine, piperidine, triethylamine) is crucial for this step's efficiency.[28]

-

Sulfur Addition: Elemental sulfur, activated by the base, adds to the α-carbon of the unsaturated nitrile.

-

Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.

Experimental Protocol: General One-Pot Gewald Synthesis

This protocol provides a general guideline that can be adapted for various substrates.

Materials:

-

Carbonyl compound (e.g., cyclohexanone) (1.0 eq)

-

Active methylene compound (e.g., ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (powdered) (1.2 eq)

-

Base (e.g., morpholine or triethylamine) (10-20 mol%)

-

Solvent (e.g., ethanol or methanol)

Methodology:

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

-

Solvent and Catalyst: Add the solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl) and the base. The base catalyzes the initial condensation, and secondary amines like morpholine can also help activate the elemental sulfur.[28]

-

Reaction Conditions: Stir the reaction mixture at a gentle heat (typically 40-50 °C). Excessive heat can lead to side reactions.[28] The progress of the reaction should be monitored by TLC.

-

Workup:

-

Upon completion, cool the reaction mixture. If the product crystallizes, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue can then be triturated with a solvent like cold ethanol or hexane to induce crystallization or purified by column chromatography.

-

Troubleshooting:

-

Low Yield: If the Knoevenagel condensation is inefficient, consider a stronger base or a two-step procedure where the α,β-unsaturated nitrile is isolated first before reacting it with sulfur and base.[28] Microwave irradiation has also been shown to improve yields and reduce reaction times, especially for sterically hindered ketones.[28]

References

-

Science Trivial. Hantzsch pyridine synthesis. Available from: [Link]

-

ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

Semantic Scholar. ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT. Available from: [Link]

-

Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

-

Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

Rasayan Journal. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

-

National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

-

ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

-

ResearchGate. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Available from: [Link]

-

LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. Available from: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

-

ACS Publications. Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization. Available from: [Link]

-

National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

-

PubMed. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]

-

Wikipedia. Feist–Benary synthesis. Available from: [Link]

-

ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Available from: [Link]

-

ACS Publications. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Available from: [Link]

-

R Discovery. Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Available from: [Link]

-

ResearchGate. Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Available from: [Link]

-

IntechOpen. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

National Institutes of Health. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Available from: [Link]

-

Cengage. Amines and Heterocycles. Available from: [Link]

-

ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds. Available from: [Link]

-

Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

-

Master Organic Chemistry. Enamines. Available from: [Link]

-

RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

-

YouTube. Imines and Enamines in Heterocycles and Biochemistry. Available from: [Link]

-

PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

Sources

- 1. msesupplies.com [msesupplies.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Azoles - Enamine [enamine.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. youtube.com [youtube.com]

- 17. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 20. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 23. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. grokipedia.com [grokipedia.com]

- 25. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 26. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 27. alfa-chemistry.com [alfa-chemistry.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Gewald Reaction [organic-chemistry.org]

- 30. derpharmachemica.com [derpharmachemica.com]

- 31. d-nb.info [d-nb.info]

- 32. arkat-usa.org [arkat-usa.org]

Understanding the Solute: Physicochemical Profile of 1-(4-Chlorophenoxy)-2-nitrobenzene

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenoxy)-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip you with the foundational principles and practical methodologies to approach this challenge with scientific rigor.

A thorough understanding of the solute's molecular structure and properties is paramount to predicting its solubility behavior. This compound possesses key features that dictate its interactions with different solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

Key structural characteristics include two aromatic rings linked by an ether bond, a chloro-substituent, and a nitro group. These features contribute to a molecule with significant nonpolar surface area from the benzene rings, along with polar characteristics arising from the ether linkage and the highly polar nitro group. The chlorine atom adds to the molecule's hydrophobicity.

Predicted Physicochemical Properties:

While extensive experimental data is sparse, computational models provide valuable insights into the properties of this compound and related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H8ClNO3 | [1] |

| Molecular Weight | 249.65 g/mol | [1][2] |

| XLogP3 | 3.9 - 4.5 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Appearance | Likely a solid at room temperature | [3] |

| Water Solubility | Low | [3][4][5] |

The high XLogP3 value suggests a significant lipophilic character, indicating that this compound will generally be more soluble in nonpolar organic solvents than in polar solvents like water. The absence of hydrogen bond donors and the presence of three acceptors (the ether oxygen and the two oxygens of the nitro group) will influence its interactions with protic and aprotic solvents.

Theoretical Underpinnings of Solubility: A Mechanistic Approach

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[6] A more nuanced approach involves considering the thermodynamics of the dissolution process, which can be broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy).

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For dissolution to occur, the energy released in step three should be comparable to or greater than the energy required for steps one and two.

Thermodynamic Models for Solubility Prediction:

For a more quantitative prediction, thermodynamic models can be employed. These models often utilize a thermodynamic cycle that combines machine learning predictions of activity coefficients, fusion enthalpy, and melting point temperature to estimate solubility.[7][8] The activity coefficient, in particular, is a crucial parameter that accounts for the non-ideal behavior of the solute in a given solvent.[9] While a deep dive into the mathematics of these models is beyond the scope of this guide, it is important to recognize that computational tools leveraging these principles can provide valuable initial estimates of solubility in a range of solvents.[10][11]

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Assessment

A rapid initial screening can categorize the compound's solubility in a range of common laboratory solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution. If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble or sparingly soluble in that solvent at room temperature.

-

If the compound does not dissolve at room temperature, gently warm the mixture to assess the effect of temperature on solubility.

Recommended Solvents for Screening:

-

Nonpolar: Hexanes, Toluene

-

Slightly Polar: Diethyl Ether, Dichloromethane

-

Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Aqueous: Water (as a negative control)

This initial screen will inform the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the solubility of a compound in a specific solvent at a given temperature.[6]

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A shaker bath is ideal for this purpose.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by withdrawal of the supernatant is recommended.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Leveraging Solubility for Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent system.[12][13] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[14]

Single-Solvent Recrystallization

Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[12]

-

Dry the crystals to remove residual solvent.

Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves using a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[15]

Protocol:

-

Dissolve the crude solid in a minimum amount of the hot "good" solvent.

-

Slowly add the "bad" solvent dropwise to the hot solution until it becomes faintly turbid.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly, leading to the formation of pure crystals.

-

Collect and dry the crystals as described for single-solvent recrystallization.

Logical Flow for Recrystallization Solvent Selection:

Caption: Decision-making process for selecting a recrystallization solvent.

Concluding Remarks

The solubility of this compound is a critical parameter for its synthesis, purification, and application in various research and development settings. This guide has provided a robust framework for approaching solubility from both a theoretical and a practical standpoint. By understanding the physicochemical properties of the molecule, applying sound experimental techniques, and leveraging solubility principles for purification, researchers can confidently work with this compound and generate reliable, reproducible data.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- How to determine the solubility of a substance in an organic solvent?

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- How To Determine Solubility Of Organic Compounds? YouTube.

- Method for determining solubility of slightly soluble organic compounds.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Solubility. University of Toronto Scarborough.

- Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. ChemBK.

- 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. CAS Common Chemistry.

- 1-Chloro-4-(4-nitrophenoxy)benzene. PubChem.